methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride
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Overview
Description
Methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride is a chemical compound with intriguing properties, making it valuable for various scientific research applications. This compound is known for its role in studying biological processes and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride typically involves the reaction of quinoxaline derivatives with methylamine. The process generally includes the following steps:
Formation of Quinoxaline Derivative: The starting material, quinoxaline, is synthesized through the condensation of o-phenylenediamine with a dicarbonyl compound such as glyoxal.
Alkylation: The quinoxaline derivative is then alkylated with methylamine under controlled conditions to form methyl[(quinoxalin-2-yl)methyl]amine.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoxaline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the methyl group or the quinoxaline ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions include quinoxaline N-oxide derivatives (oxidation), reduced quinoxaline derivatives (reduction), and substituted quinoxaline compounds (substitution).
Scientific Research Applications
Methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of biological processes, particularly those involving quinoxaline derivatives, which are known for their antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism by which methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, known for its broad range of biological activities.
Methylquinoxaline: A methylated derivative with similar properties but different reactivity.
Quinoxaline N-oxide: An oxidized form with distinct chemical and biological properties.
Uniqueness
Methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride is unique due to its specific structure, which combines the quinoxaline ring with a methylamine group. This combination imparts unique reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
2768327-71-3 |
---|---|
Molecular Formula |
C10H13Cl2N3 |
Molecular Weight |
246.1 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.